molecular formula C10H8N4O B3198912 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine CAS No. 1016701-37-3

5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine

Cat. No. B3198912
CAS RN: 1016701-37-3
M. Wt: 200.2 g/mol
InChI Key: YDKHZCRYLLPPEJ-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature. It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the introduction of a hydroxyl group at the carbonyl carbon can enhance the antioxidant property of the compound .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine, focusing on six unique fields:

Antimicrobial Agents

5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine: has shown significant potential as an antimicrobial agent. The benzofuran moiety is known for its antimicrobial properties, and when combined with the triazole ring, it enhances the compound’s ability to inhibit the growth of various bacteria and fungi. This makes it a promising candidate for developing new antibiotics to combat resistant strains of microbes .

Anticancer Activity

Research has indicated that benzofuran derivatives, including 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine , exhibit potent anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit their proliferation. The triazole ring contributes to the compound’s stability and bioavailability, making it a valuable scaffold for designing new anticancer drugs .

Antiviral Applications

The combination of benzofuran and triazole structures in 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine has been explored for antiviral applications. These compounds can interfere with viral replication and inhibit the activity of viral enzymes, providing a basis for developing treatments against viral infections such as influenza and hepatitis .

Anti-inflammatory Agents

5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine: has also been studied for its anti-inflammatory properties. The compound can modulate the activity of inflammatory mediators and reduce the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

The neuroprotective effects of 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine have been investigated in various studies. The compound can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing neuroprotective therapies .

Future Directions

Given the wide range of biological activities exhibited by benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new benzofuran-based drugs with novel mechanisms of action to combat multidrug-resistant infections .

properties

IUPAC Name

5-(1-benzofuran-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-10-12-9(13-14-10)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKHZCRYLLPPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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